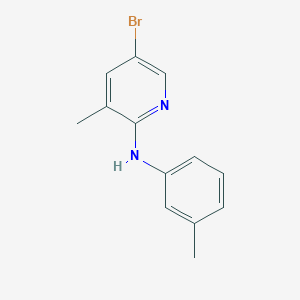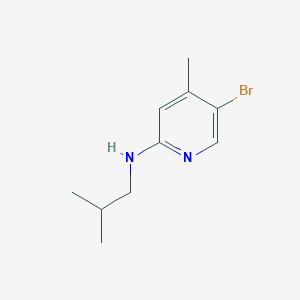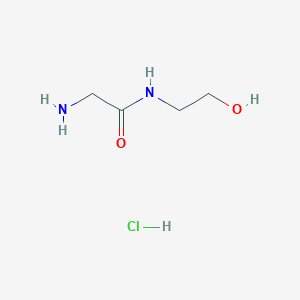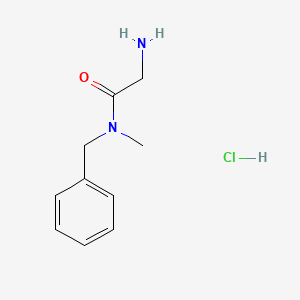
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
概要
説明
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (5-BMP) is a small molecule agonist of the G protein-coupled receptor GPR120 and is a promising therapeutic agent for the treatment of metabolic diseases such as diabetes and obesity. 5-BMP has been studied for its ability to modulate glucose and lipid metabolism, as well as its potential to reduce inflammation and improve insulin sensitivity.
科学的研究の応用
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been studied for its potential to modulate glucose and lipid metabolism, reduce inflammation, and improve insulin sensitivity. In particular, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to activate the GPR120 receptor, leading to increased glucose uptake and decreased lipid accumulation in cells. In addition, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been shown to reduce inflammation in cells, and to improve insulin sensitivity in laboratory animals.
作用機序
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine activates the GPR120 receptor, leading to increased glucose uptake and decreased lipid accumulation in cells. Activation of GPR120 by 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine leads to the activation of the PI3K/Akt signaling pathway, which is involved in glucose metabolism and lipid metabolism. In addition, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to reduce inflammation in cells by inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to activate the GPR120 receptor, leading to increased glucose uptake and decreased lipid accumulation in cells. In addition, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been shown to reduce inflammation in cells, and to improve insulin sensitivity in laboratory animals. Furthermore, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to reduce the production of pro-inflammatory cytokines, which are associated with metabolic diseases such as diabetes and obesity.
実験室実験の利点と制限
The use of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in laboratory experiments has several advantages. 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a small molecule that can be easily synthesized, and it is relatively inexpensive. Furthermore, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a potent agonist of the GPR120 receptor, making it a useful tool for studying the effects of GPR120 activation on glucose and lipid metabolism. However, the use of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in laboratory experiments is limited by its short half-life, as well as its potential to cause side effects in laboratory animals.
将来の方向性
The potential of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine as a therapeutic agent for the treatment of metabolic diseases such as diabetes and obesity is promising. Future research should focus on optimizing the synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine, as well as developing strategies to increase its half-life and reduce its potential side effects. In addition, further research should be conducted to investigate the effects of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine on other metabolic pathways, and to explore the potential of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine as a therapeutic agent for other diseases. Finally, further studies should be conducted to better understand the mechanisms by which 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine modulates glucose and lipid metabolism, and to determine the optimal dose and administration method for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in laboratory animals and humans.
特性
IUPAC Name |
5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-4-3-5-12(6-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYFARGCCOEAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525227.png)
![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)


![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)